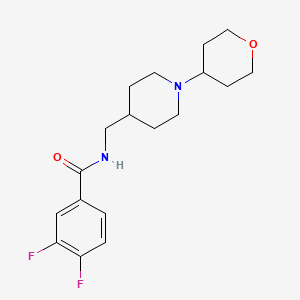

![molecular formula C14H15N3O4S B2505908 methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034545-86-1](/img/structure/B2505908.png)

methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate, is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related pyrazole sulfonamide compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazones with various reagents. For instance, selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles can be achieved from N-allenic sulfonylhydrazones with controlled migrations of the sulfonyl groups by altering the Lewis acids used in the reaction . Another approach for synthesizing pyrazole derivatives is the three-component condensation reaction, which can yield complex structures such as benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones under solvent-free conditions using sulfamic acid as a catalyst . Additionally, the synthesis of dihydropyrano[2,3-c]pyrazoles can be performed using an acidic ionic liquid as a catalyst and solvent, which is both efficient and environmentally friendly .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. Quantum mechanical calculations and spectroscopic investigations, including FT-IR, FT-Raman, and UV, have been used to determine the structural parameters and vibrational frequencies of similar compounds . These studies provide detailed vibrational assignments and insights into the molecular electrostatic potential, which can predict sites of reactivity towards electrophilic and nucleophilic attacks. Additionally, the intramolecular contacts can be interpreted using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, the reaction of 3-methyl 1-phenyl-5-amino pyrazole with different reagents can yield a variety of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, each with distinct structural features and potential antimicrobial activities . The reactivity of these compounds can be further explored to synthesize novel nitric oxide donor anti-inflammatory agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl, trifluoromethyl, and sulfonyl groups can significantly affect the compound's reactivity and physical properties. For instance, the introduction of a methoxy group and a methoxycarbonyl group in indenopyrazoles has been shown to enhance antiproliferative activity towards human cancer cells . The thermodynamic properties of these compounds can also be temperature-dependent, as indicated by the analysis of their absorption wavelength, energy, and oscillator's strength .

Wissenschaftliche Forschungsanwendungen

Synthesis of COX-2 Inhibitors

This compound is part of a broader class of sulfonamide-containing 1,5-diarylpyrazole derivatives evaluated for their ability to block COX-2 both in vitro and in vivo. Through extensive structure-activity relationship (SAR) studies, potent and selective COX-2 inhibitors were identified, highlighting the role of such compounds in the development of therapeutic agents for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Catalysis in Organic Synthesis

In another application, the compound's derivatives have been utilized as efficient and homogeneous catalysts for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives via a one-pot multi-component reaction (MCR) in water. This method offers advantages such as mild reaction conditions, high yields, and compliance with green chemistry protocols, demonstrating the compound's utility in facilitating organic synthesis processes (Khazaei et al., 2015).

Wirkmechanismus

Target of Action

The primary target of methyl 4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor is part of the G-protein-coupled family and plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the mGluR2 . This means that it binds to a site on the receptor that is distinct from the glutamate binding site, and it modulates the receptor’s response to glutamate .

Biochemical Pathways

By acting as a NAM of the mGluR2, This compound can modulate synaptic transmission and neuronal excitability in the CNS . This can lead to changes in various biochemical pathways, potentially affecting neurological disorders, including psychosis, mood disorders, Alzheimer disease, and cognitive or memory deficiencies .

Result of Action

The molecular and cellular effects of This compound ’s action are related to its modulation of mGluR2. By acting as a NAM, it can influence the receptor’s response to glutamate, potentially leading to changes in neuronal excitability and synaptic transmission . This could have implications for various neurological disorders .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-21-14(18)11-2-4-13(5-3-11)22(19,20)16-8-9-17-12(10-16)6-7-15-17/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPAZFDTRXRKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![6-(3-Chloro-4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2505839.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)